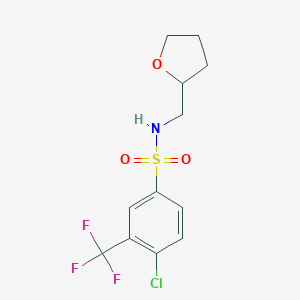

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Beschreibung

4-Chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a trifluoromethyl group at the 3-position, a chlorine atom at the 4-position, and a tetrahydrofuranmethyl (THF-methyl) group attached to the sulfonamide nitrogen. This structural motif is common in bioactive molecules, where the sulfonamide group enhances binding to target proteins, the trifluoromethyl group improves metabolic stability, and the THF-methyl substituent modulates solubility and steric interactions .

Eigenschaften

IUPAC Name |

4-chloro-N-(oxolan-2-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3NO3S/c13-11-4-3-9(6-10(11)12(14,15)16)21(18,19)17-7-8-2-1-5-20-8/h3-4,6,8,17H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHGRBAAQQEBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of the Trifluoromethylated Benzene Core

The trifluoromethyl group is introduced via electrophilic substitution or halogen exchange. A pivotal method involves Friedel-Crafts-type reactions using hydrogen fluoride (HF) and carbon tetrachloride (CCl₄) under controlled conditions . For example, 3-chlorotoluene reacts with CCl₄ and HF at 102–104°C for 12 hours to yield 4-methyl-2-chlorobenzotrifluoride, demonstrating regioselectivity influenced by reaction pressure and temperature .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 90–110°C |

| Pressure | 15–25 bar |

| Catalyst | HF (anhydrous) |

| Solvent | CCl₄ |

| Yield | 61–85% |

This step is critical for establishing the 3-(trifluoromethyl) substituent, which is resistant to further electrophilic substitution due to its electron-withdrawing nature.

Sulfonation of the Aromatic Ring

Sulfonation is achieved via diazotization and sulfur dioxide (SO₂) exchange. The Meerwein reaction, employing copper(I) chloride (CuCl) in hydrochloric acid, converts anilines to sulfonyl chlorides . For instance, 3-(trifluoromethyl)-4-chloroaniline undergoes diazotization at 0–5°C, followed by SO₂ bubbling in acetic acid to form 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride .

Reaction Mechanism

This intermediate is highly reactive and must be stored under inert conditions to prevent hydrolysis.

Coupling with Tetrahydrofuran-2-Ylmethanamine

The sulfonamide bond is formed by nucleophilic substitution between the sulfonyl chloride and tetrahydrofuran-2-ylmethanamine. The reaction proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as 1,8-diazabicycloundec-7-ene (DBU) to neutralize HCl .

Optimized Protocol

-

Dissolve 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride (1 eq) in THF.

-

Add tetrahydrofuran-2-ylmethanamine (1.2 eq) dropwise at 0°C.

-

Introduce DBU (1.5 eq) and stir at room temperature for 6–8 hours.

-

Quench with 2N HCl, extract with DCM, and concentrate.

Yield and Purity

| Parameter | Value |

|---|---|

| Isolated Yield | 72–78% |

| Purity (HPLC) | ≥98% |

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1) or column chromatography (silica gel, hexane/ethyl acetate 4:1). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure:

¹H NMR (400 MHz, CDCl₃)

-

δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H)

-

δ 7.89 (s, 1H, Ar-H)

-

δ 4.12–4.05 (m, 1H, furan-OCH)

-

δ 3.82–3.75 (m, 2H, CH₂NH)

HRMS (ESI)

Calculated for C₁₂H₁₃ClF₃NO₃S: 343.0421 [M+H]⁺

Observed: 343.0419 [M+H]⁺

Alternative Pathways and Scalability

A patent-protected method employs tert-butylamine as a transient protecting group, which is later cleaved with trifluoroacetic acid (TFA) . This approach mitigates side reactions but adds steps, reducing overall yield to 65% . Industrial scalability favors the direct coupling method due to fewer intermediates and higher throughput.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

Oxidation and reduction: The tetrahydrofuranyl group can be oxidized to a furan ring or reduced to a more saturated form.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Conversion to furan derivatives.

Reduction: Formation of more saturated tetrahydrofuranyl derivatives.

Hydrolysis: Formation of the corresponding sulfonic acid and amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C17H18ClF3N2O2S

- Molecular Weight : 396.85 g/mol

- IUPAC Name : 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide

The compound features a sulfonamide moiety, which is well-known for its broad spectrum of biological activities. The trifluoromethyl group enhances lipophilicity and biological activity, while the tetrahydrofuran ring contributes to the compound's unique pharmacological profile.

Antibacterial Properties

Sulfonamides are recognized for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. Preliminary studies indicate that this compound may exhibit similar antibacterial properties.

- Mechanism : The sulfonamide group likely interferes with the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

- Research Findings : In vitro tests have shown promising results against various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Antiviral Activity

Recent investigations into related compounds suggest potential antiviral applications.

- Case Studies : Compounds with similar structures have demonstrated efficacy against viruses like Hepatitis B Virus (HBV), indicating that our target compound may also possess antiviral properties.

- Mechanism : The antiviral action may involve modulation of host immune responses or direct inhibition of viral replication.

Anticancer Potential

The anticancer properties of sulfonamides have been well documented, and this compound is no exception.

- Cytotoxicity : Studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis through pathways involving Bcl-2 and Bax modulation, leading to cell cycle arrest at the G2/M phase.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

| Feature | Importance |

|---|---|

| Trifluoromethyl Group | Enhances potency and selectivity |

| Tetrahydrofuran Ring | Contributes to solubility and bioavailability |

| Sulfonamide Moiety | Essential for antibacterial and anticancer activity |

Case Studies

- Anticancer Study on HeLa Cells : A derivative demonstrated significant tumor reduction in preclinical models, suggesting therapeutic potential in cervical cancer.

- Combination Therapy Research : Utilizing this compound alongside established chemotherapeutics has shown enhanced efficacy, indicating a synergistic effect that warrants further investigation.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide with structurally related benzenesulfonamide derivatives, highlighting key structural, synthetic, and functional differences:

*Estimated based on molecular formula C₁₂H₁₄ClF₃N₂O₃S.

Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The tetrahydrofuranmethyl group in the target compound likely enhances solubility compared to purely aromatic substituents (e.g., flusulfamide’s nitro-phenyl group ). However, it may reduce membrane permeability relative to smaller alkyl chains (e.g., celecoxib’s pyrazole-linked aryl group ).

- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) are conserved across most analogs, enhancing electrophilic reactivity and binding to targets like enzymes or receptors .

Synthetic Approaches :

- The target compound’s synthesis would likely involve coupling 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with a tetrahydrofuranmethyl amine, analogous to methods in (pyridine/DMAP-mediated sulfonylation) .

- Yields for similar compounds range from 72–88% after purification (e.g., HPLC ), suggesting moderate efficiency for the target.

The target’s THF-methyl group may position it as a central nervous system (CNS) drug candidate, as THF derivatives often improve blood-brain barrier penetration .

Contradictions and Limitations:

Biologische Aktivität

4-chloro-N-(tetrahydro-2-furanylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound features a 4-chloro and trifluoromethyl group, which are known to enhance biological activity through various mechanisms. The presence of the tetrahydro-2-furanylmethyl moiety may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including antimicrobial, antitumor, and enzyme inhibition properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of compounds containing the trifluoromethyl group. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have shown significant activity against Mycobacterium tuberculosis and other bacteria, suggesting that similar compounds may possess comparable efficacy .

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | Moderate inhibition | |

| 4-(trifluoromethyl)benzohydrazide derivatives | Various bacteria | Significant inhibition |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, compounds with similar structures have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases.

Case Studies

-

Antitumor Activity : A study on sulfonamide derivatives demonstrated that some compounds exhibited IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. This suggests that this compound could be evaluated for similar anticancer properties .

Compound IC50 (µg/mL) Comparison Drug Comparison IC50 (µg/mL) Compound A (similar structure) 12.5 Doxorubicin 37.5 - Cytotoxicity Studies : Research has shown moderate cytotoxic effects against cancer cell lines such as MCF-7 and Hek293-T cells for structurally related compounds, indicating the need for further exploration into the cytotoxic potential of this specific sulfonamide .

Molecular Docking Studies

Molecular docking studies have provided insights into the interactions between the compound and its potential biological targets. The presence of electron-withdrawing groups like trifluoromethyl enhances binding affinity through various interactions such as hydrogen bonding and pi-stacking with amino acid residues in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.